N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocyclic compounds that have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of fluorine atoms into the benzene ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Substitution: Amines, thiols; solventdimethylformamide or acetonitrile; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aminobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit bacterial enzymes, resulting in the inhibition of bacterial growth . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-bromobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring, which enhances its chemical stability and biological activity compared to its analogs . The difluoro substitution pattern also provides distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O2S2/c14-8-5-6-9(15)12(7-8)21(18,19)17-13-16-10-3-1-2-4-11(10)20-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCJOUWRPOQYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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